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Introduction

Gene knockout is a powerful reverse genetics technique used to inactivate a specific gene to

understand its function within an organism.[1] This is achieved by replacing the gene of interest

with a selectable marker, often an antibiotic resistance cassette, through homologous

recombination.[2] Outer membrane protein H (OmpH) is a component of the outer membrane in

various bacteria, and creating an ompH knockout mutant can elucidate its role in processes like

nutrient uptake, antibiotic resistance, and pathogenicity.[3]

This document provides a detailed protocol for creating an ompH knockout mutant in bacteria,

such as Escherichia coli, using the highly efficient Lambda Red Recombinase system.[4][5]

This method, also known as recombineering, utilizes the bacteriophage λ Red proteins (Gam,

Exo, and Beta) to mediate homologous recombination of a linear DNA cassette with the

bacterial chromosome.[5] The system requires only short regions of homology (~50 bp)

flanking the DNA cassette, which can be easily incorporated into PCR primers.[5]

Principle of Lambda Red-Mediated Gene Knockout
The Lambda Red system consists of three key proteins:

Gam: Prevents the degradation of linear DNA by the host cell's RecBCD and SbcCD

nucleases.[5]
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Exo: A 5' to 3' exonuclease that processes the double-stranded DNA cassette, creating 3'

single-stranded overhangs.[5]

Beta: Binds to the single-stranded overhangs and facilitates strand invasion and

recombination at the target homologous sequence on the chromosome.[5]

The process involves introducing a linear DNA fragment (typically an antibiotic resistance gene)

flanked by sequences homologous to the regions directly upstream and downstream of the

ompH gene into a bacterial strain temporarily expressing the Lambda Red proteins. The cell's

machinery, aided by the Red proteins, then replaces the native ompH gene with the linear DNA

cassette.
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Phase 1: Knockout Cassette Preparation

Phase 2: Recombineering Phase 3: Verification

1. Primer Design
(ompH homology arms + 
KanR template binding)

2. PCR Amplification
(Amplify KanR cassette
 with homology arms)

3. Purification & Digestion
(Purify PCR product, remove
plasmid template with DpnI)

5. Electroporation
(Introduce KanR cassette

into prepared cells)

4. Prepare Cells
(Grow E. coli with pKD46,

induce Red enzymes)

6. Selection & Recovery
(Plate on Kanamycin,

incubate at 37°C)

7. Cure Helper Plasmid
(Incubate at 37-42°C to

remove pKD46)

8. PCR Verification
(Confirm cassette insertion

and gene deletion)

9. Sequencing
(Confirm precise insertion

and knockout)

Verified
ΔompH
Mutant

Start

Click to download full resolution via product page

Caption: Workflow for generating an ompH knockout mutant via Lambda Red Recombineering.

Detailed Experimental Protocol
This protocol is adapted for use in E. coli K-12 strains like BW25113, which contains a

defective λ prophage. The Lambda Red system is provided by the temperature-sensitive helper

plasmid pKD46.

Materials:
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E. coli strain BW25113 containing plasmid pKD46

Template plasmid for resistance cassette (e.g., pKD4 for Kanamycin resistance)

Primers (see Primer Design)

High-fidelity DNA polymerase

DpnI restriction enzyme

LB Broth and Agar

Arabinose (1 M stock)

Kanamycin and Ampicillin

SOC medium

Electroporator and cuvettes (1-mm gap)

Phase 1: Generation of the Knockout Cassette
1. Primer Design Design forward and reverse primers to amplify the kanamycin resistance

gene from the pKD4 plasmid. Each primer will consist of two parts:

3' end (~20 nt): Binds to the template plasmid (pKD4) flanking the resistance gene.

5' end (~50 nt): Homologous to the region immediately upstream (Forward primer) or

downstream (Reverse primer) of the ompH gene in the bacterial chromosome.

Forward Primer (ompH_KO_F):5'-[50 nt upstream of ompH start codon]-[20 nt binding to

pKD4 template]-3'

Reverse Primer (ompH_KO_R):5'-[50 nt downstream of ompH stop codon]-[20 nt binding to

pKD4 template]-3'

2. PCR Amplification of the Kanamycin Resistance Cassette Perform a PCR reaction to amplify

the linear knockout cassette.
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Component Volume (50 µL reaction) Final Concentration

5x High-Fidelity Buffer 10 µL 1x

dNTPs (10 mM) 1 µL 200 µM

ompH_KO_F Primer (10 µM) 2.5 µL 0.5 µM

ompH_KO_R Primer (10 µM) 2.5 µL 0.5 µM

pKD4 plasmid DNA (10 ng/µL) 1 µL 10 ng

High-Fidelity Polymerase 0.5 µL -

Nuclease-free water To 50 µL -

PCR Cycling Conditions:

Initial Denaturation: 98°C for 30 sec

30-35 Cycles:

98°C for 10 sec

55-65°C for 30 sec (adjust based on primer Tm)

72°C for 90 sec (adjust based on cassette size)

Final Extension: 72°C for 5 min

Hold: 4°C

3. Purification and DpnI Digestion

Verify the PCR product size (~1.5 kb for KanR from pKD4) on a 1% agarose gel.

Purify the PCR product using a standard PCR purification kit. Elute in nuclease-free water.[6]

Digest the purified product with DpnI to remove the methylated template plasmid DNA.[6]

Incubate at 37°C for 1 hour.
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Purify the digested product again to remove the enzyme and buffer. Quantify the DNA

concentration.

Phase 2: Recombineering
4. Preparation of Electrocompetent Cells

Inoculate 10-15 mL of LB broth containing Ampicillin (100 µg/mL) with a single colony of E.

coli BW25113/pKD46. Grow overnight at 30°C.

The next day, inoculate 100 mL of LB + Ampicillin with the overnight culture to an OD₆₀₀ of

~0.1.

Grow at 30°C with shaking to an OD₆₀₀ of 0.4-0.6.

Add 1 mL of 1 M Arabinose (final concentration 10 mM) to induce the expression of the

Lambda Red enzymes. Continue shaking at 30°C for 45-60 minutes.

Rapidly chill the culture on ice for 15-30 minutes.

Harvest the cells by centrifugation at 4,000 x g for 15 min at 4°C.

Wash the cell pellet twice by resuspending in 50 mL of ice-cold sterile 10% glycerol and

centrifuging.

Resuspend the final pellet in 0.5-1.0 mL of ice-cold 10% glycerol. The cells are now

electrocompetent and should be used immediately or stored at -80°C.

5. Electroporation

Thaw competent cells on ice.

Add 100-200 ng of the purified linear DNA cassette to 50 µL of cells.[6]

Transfer the mixture to a pre-chilled 1-mm gap electroporation cuvette.

Pulse the cells. Typical settings for E. coli are 1.8 kV, 25 µF, 200 Ω.[6]
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Immediately add 1 mL of SOC medium to the cuvette and transfer the cell suspension to a

microfuge tube.

Incubate at 37°C for 1-2 hours with gentle shaking to allow for recombination and expression

of the antibiotic resistance gene.

6. Selection of Recombinants

Plate 100-200 µL of the recovered cells onto LB agar plates containing Kanamycin (25-50

µg/mL).

Incubate the plates at 37°C for 16-24 hours. The higher temperature is non-permissive for

the pKD46 plasmid, aiding in its removal.[6]

Phase 3: Verification of the Knockout Mutant
7. Curing the Helper Plasmid

Colonies that grow on the Kanamycin plates are putative mutants.

To ensure the temperature-sensitive pKD46 plasmid is cured, streak single colonies onto

fresh Kanamycin plates and incubate at 37°C or 42°C.

Verify the loss of the plasmid by testing for Ampicillin sensitivity. Patch colonies onto an LB

plate and an LB + Ampicillin plate. Colonies that grow on LB but not on LB + Ampicillin have

lost the plasmid.

8. PCR Verification Verify the correct insertion of the cassette and deletion of the ompH gene

using colony PCR with three sets of primers.[7][8] A schematic of the primer binding sites is

shown below.
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Wild-Type (WT) Locus

Knockout (KO) Locus

...[Upstream]--P1-->--[ompH gene]--<--P2--[Downstream]...

...[Upstream]--P1-->--[KanR Cassette]--<--P2--[Downstream]...

--k1-->

<--k2--

Click to download full resolution via product page

Caption: Primer binding sites for PCR verification of the ΔompH mutant.

Primer Pair A (External): P1 (binds upstream of the ompH gene) and P2 (binds downstream).

Expected WT product: Size of ompH gene + flanking regions.

Expected KO product: Size of KanR cassette + flanking regions (will be larger or smaller

than WT depending on gene sizes).

Primer Pair B (Internal WT check): Primers that bind within the ompH coding sequence.

Expected WT product: A band of predicted size.

Expected KO product: No band.

Primer Pair C (Internal KO check): P1 and an internal KanR primer (k2).

Expected WT product: No band.
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Expected KO product: A band of predicted size.

9. Sequencing For ultimate confirmation, the PCR product from Primer Pair A (using genomic

DNA from the putative mutant as a template) should be sequenced to confirm the precise

insertion of the resistance cassette at the ompH locus.[9]

Quantitative Data Summary
The following table provides typical quantitative values for the protocol.
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Parameter Typical Value / Range Notes

Primer Design

Homology Arm Length 40 - 50 bp

Sufficient for efficient

recombination with the

Lambda Red system.

Template Binding Region 18 - 22 bp
Standard length for PCR

primers.[9]

Knockout Cassette

PCR Product Size (pKD4

KanR)
~1.5 kb

Varies depending on the

specific resistance cassette

used.

Purified DNA for

Electroporation
100 - 200 ng

Higher amounts can lead to

arcing.[6]

Cell Culture & Selection

Arabinose Induction Conc. 10 mM
Induces expression of Red

genes from pKD46.

Ampicillin Conc. (pKD46) 100 µg/mL
For maintaining the helper

plasmid during growth at 30°C.

Kanamycin Conc. (Selection) 25 - 50 µg/mL
Selects for successful

recombinants.[10]

Electroporation

Cuvette Gap Size 1 mm or 2 mm 1 mm is common for bacteria.

Voltage 1.8 kV (for 1 mm cuvette)

Check manufacturer's

recommendations for your

specific electroporator.

Verification

WT ompH PCR Product Size Gene-specific
Check the size of the ompH

gene in your target organism.
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KO PCR Product Size

(External)

~1.5 kb + flanking region

length

Confirms cassette insertion at

the correct locus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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